molecular formula C11H18O4 B13432978 Dipropyl cyclopropane-1,1-dicarboxylate CAS No. 213539-71-0

Dipropyl cyclopropane-1,1-dicarboxylate

Katalognummer: B13432978
CAS-Nummer: 213539-71-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: XZOQOOYKHMCTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipropyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethylate . The reaction involves an intramolecular condensation that forms the cyclopropane ring. The process typically requires controlled conditions, including specific temperatures and reaction times, to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of cyclopropane-1,1-dicarboxylate derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Dipropyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dipropyl cyclopropane-1,1-dicarboxylate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. The propyl groups provide different steric and electronic effects compared to ethyl or methyl groups, potentially leading to distinct chemical behaviors and applications .

Eigenschaften

CAS-Nummer

213539-71-0

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

dipropyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-3-7-14-9(12)11(5-6-11)10(13)15-8-4-2/h3-8H2,1-2H3

InChI-Schlüssel

XZOQOOYKHMCTLX-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1(CC1)C(=O)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.